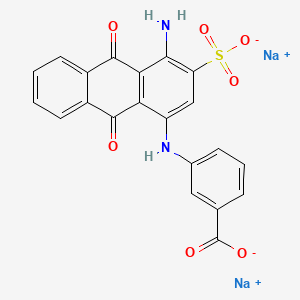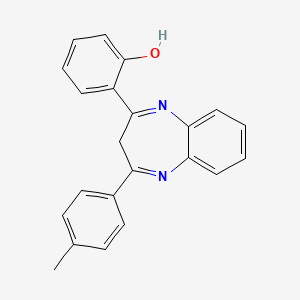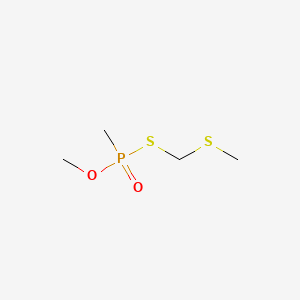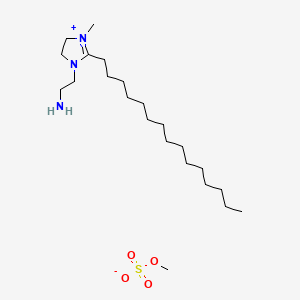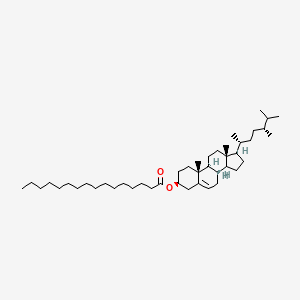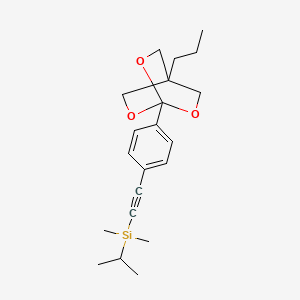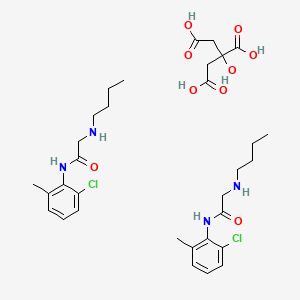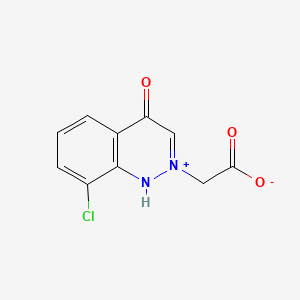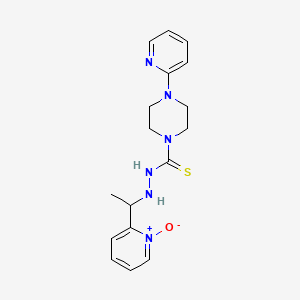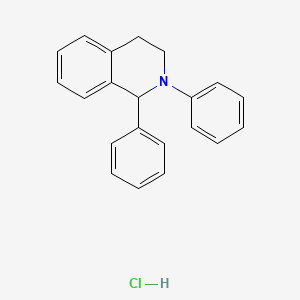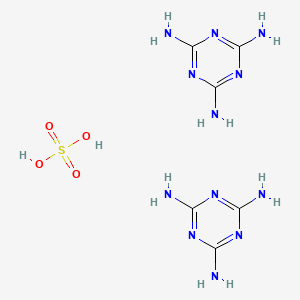
sulfuric acid;1,3,5-triazine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through the trimerization of cyanamide. The reaction involves heating cyanamide in the presence of a catalyst, such as ammonium chloride, to form melamine. The reaction conditions typically include temperatures ranging from 300 to 400°C .
Industrial Production Methods
Industrial production of 1,3,5-triazine-2,4,6-triamine involves the high-pressure reaction of urea. Urea is heated to temperatures of around 200°C under high pressure, leading to the formation of melamine through a series of condensation reactions. This process is efficient and widely used in the chemical industry .
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other substituents.
Condensation Reactions: It can react with formaldehyde to form melamine-formaldehyde resins, which are used in laminates and adhesives.
Common Reagents and Conditions
Formaldehyde: Used in the production of melamine-formaldehyde resins.
Acids and Bases: Can catalyze various substitution and condensation reactions.
Major Products
Melamine-Formaldehyde Resin: A major product formed from the reaction of melamine with formaldehyde, used in laminates and adhesives.
科学研究应用
1,3,5-Triazine-2,4,6-triamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of other compounds.
Biology: Studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Widely used in the production of plastics, laminates, adhesives, and flame retardants.
作用机制
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its ability to form strong hydrogen bonds with other molecules. This property makes it useful in the formation of stable complexes and polymers. In biological systems, it can interact with cellular components, leading to its potential antimicrobial and anticancer effects .
相似化合物的比较
1,3,5-Triazine-2,4,6-triamine is unique due to its high nitrogen content and ability to form stable polymers. Similar compounds include:
Cyanuric Acid: Another triazine derivative with three hydroxyl groups instead of amino groups.
Benzoguanamine: A derivative with one phenyl and two amino substituents.
These compounds share similar triazine ring structures but differ in their functional groups and applications.
属性
CAS 编号 |
70793-19-0 |
|---|---|
分子式 |
C6H14N12O4S |
分子量 |
350.32 g/mol |
IUPAC 名称 |
sulfuric acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C3H6N6.H2O4S/c2*4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h2*(H6,4,5,6,7,8,9);(H2,1,2,3,4) |
InChI 键 |
LKTMZZYFCYWCBL-UHFFFAOYSA-N |
规范 SMILES |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


